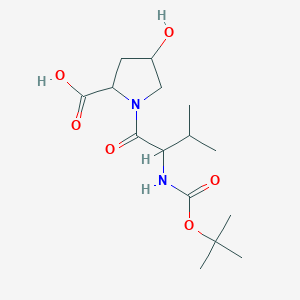

Boc-DL-Val-DL-xiHyp-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-DL-Val-DL-xiHyp-OH ist eine synthetische Verbindung, die hauptsächlich in der Peptidsynthese verwendet wird. Es ist ein Derivat von Valin und Hydroxyprolin, beides Aminosäuren. Die Verbindung ist durch eine tert-Butyloxycarbonyl (Boc)-Gruppe geschützt, die üblicherweise zum Schutz von Aminogruppen während der Peptidsynthese verwendet wird.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Boc-DL-Val-DL-xiHyp-OH beinhaltet typischerweise den Schutz der Aminogruppen von Valin und Hydroxyprolin mit einer Boc-Gruppe. Die Reaktionsbedingungen umfassen oft die Verwendung von Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem organischen Lösungsmittel wie tert-Butylalkohol bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Extraktion und Kristallisation gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und automatisierter Systeme, um die Reaktionsbedingungen präzise zu kontrollieren. Das Produkt wird typischerweise mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Boc-Schutzgruppe zu entfernen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Boc-Gruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion freie Aminosäuren liefern kann.

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen:

Chemie: Es wird bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.

Biologie: Die Verbindung wird in Studien verwendet, die sich mit der Proteinstruktur und -funktion befassen.

Medizin: Es wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika verwendet.

Industrie: Die Verbindung wird bei der Herstellung verschiedener biochemischer Produkte verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Rolle als Baustein in der Peptidsynthese. Die Boc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen. Sobald das gewünschte Peptid synthetisiert ist, kann die Boc-Gruppe unter sauren Bedingungen entfernt werden, wodurch die freie Aminogruppe freigelegt wird.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-DL-Val-DL-xiHyp-OH undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group.

Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield free amino acids.

Wissenschaftliche Forschungsanwendungen

Boc-DL-Val-DL-xiHyp-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies involving protein structure and function.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various biochemical products

Wirkmechanismus

The mechanism of action of Boc-DL-Val-DL-xiHyp-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Boc-DL-Val-OH: Eine ähnliche Verbindung, bei der nur Valin durch eine Boc-Gruppe geschützt ist.

Boc-DL-xiHyp-OH: Eine Verbindung, bei der nur Hydroxyprolin durch eine Boc-Gruppe geschützt ist.

Einzigartigkeit

Boc-DL-Val-DL-xiHyp-OH ist durch das Vorhandensein von sowohl Valin als auch Hydroxyprolin einzigartig, was es zu einem vielseitigen Baustein für die Synthese komplexer Peptide macht. Sein doppelter Schutz ermöglicht eine selektive Entschützung und weitere Funktionalisierung, was mit einfacheren Verbindungen nicht möglich ist .

Eigenschaften

Molekularformel |

C15H26N2O6 |

|---|---|

Molekulargewicht |

330.38 g/mol |

IUPAC-Name |

4-hydroxy-1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21) |

InChI-Schlüssel |

CBWPZJRJHHYFEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)

![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)

![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)